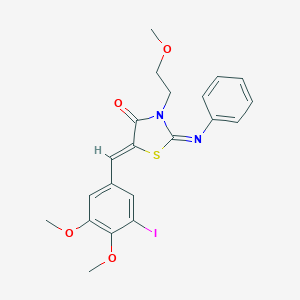![molecular formula C24H29N3O4S B306642 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide](/img/structure/B306642.png)
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a member of the class of hydrazide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The precise mechanism of action of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is not fully understood. However, it is believed to exert its cytotoxic activity by inducing apoptosis in cancer cells. It has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell proliferation. Moreover, it has been found to induce cell cycle arrest at the G2/M phase, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis. Moreover, it has been found to inhibit the expression of various pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide is its potent cytotoxic activity against various cancer cell lines. Moreover, it exhibits a broad spectrum of biological activities, making it a potential candidate for drug discovery. However, one of the limitations of this compound is its poor solubility in water, which may hinder its bioavailability.
Direcciones Futuras
There are several future directions for the research on 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide. One of the potential directions is to investigate its potential as a lead compound for the development of novel anticancer agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Additionally, its potential as an anti-inflammatory and antibacterial agent can also be explored.
Métodos De Síntesis
The synthesis of 2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide involves the reaction of 4-(2-oxo-2-(piperidin-1-yl) ethoxy)benzaldehyde with 2-[(4-methoxybenzyl)sulfanyl]acetic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained as a yellow solid, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[(4-methoxybenzyl)sulfanyl]-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}acetohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to possess anti-inflammatory, antibacterial, and antifungal activities.
Propiedades
Fórmula molecular |
C24H29N3O4S |
|---|---|
Peso molecular |
455.6 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylsulfanyl]-N-[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-21-9-7-20(8-10-21)17-32-18-23(28)26-25-15-19-5-11-22(12-6-19)31-16-24(29)27-13-3-2-4-14-27/h5-12,15H,2-4,13-14,16-18H2,1H3,(H,26,28)/b25-15+ |
Clave InChI |
LHZWZXSVKOTJPW-MFKUBSTISA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
SMILES |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-3-(2-methoxyethyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306559.png)

![2-[(5Z)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306562.png)
![2-(4-{(Z)-[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B306567.png)
![ethyl {2-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306568.png)
![2-(5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306569.png)
![Methyl [2-bromo-6-chloro-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306571.png)
![[4-({2,4-Dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodophenoxy]acetic acid](/img/structure/B306573.png)
![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)


![2-(5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306580.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)